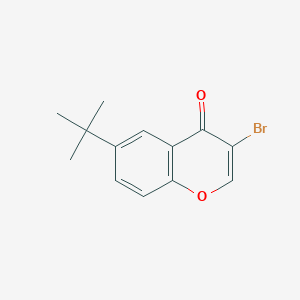
(R)-tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiadiazepane ring, which is a seven-membered ring containing sulfur and nitrogen atoms. The tert-butyl group and carboxylate functionality add to its chemical diversity, making it an interesting subject for study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide typically involves multi-step organic reactions. The starting materials often include tert-butylamine, dimethylamine, and sulfur-containing reagents. The reaction conditions may involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine. The reaction is usually carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
®-tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazepane ring or other functional groups.
Substitution: The tert-butyl and dimethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule, potentially altering its chemical and physical properties.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may have biological activity, making it a candidate for studies in medicinal chemistry and drug development.
Medicine: Its unique structure could be explored for potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: The compound’s chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which ®-tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide exerts its effects depends on its specific interactions with molecular targets. The thiadiazepane ring and functional groups can interact with enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
Vitexin compound 1: A compound extracted from a Chinese herb, known for its anti-cancer properties.
Uniqueness
®-tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide is unique due to its thiadiazepane ring structure, which is less common compared to other heterocyclic compounds. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C11H22N2O4S |
|---|---|
Peso molecular |
278.37 g/mol |
Nombre IUPAC |
tert-butyl (4R)-2,4-dimethyl-1,1-dioxo-1,2,5-thiadiazepane-5-carboxylate |
InChI |
InChI=1S/C11H22N2O4S/c1-9-8-12(5)18(15,16)7-6-13(9)10(14)17-11(2,3)4/h9H,6-8H2,1-5H3/t9-/m1/s1 |
Clave InChI |
YOCWEQZGATZROE-SECBINFHSA-N |
SMILES isomérico |
C[C@@H]1CN(S(=O)(=O)CCN1C(=O)OC(C)(C)C)C |
SMILES canónico |
CC1CN(S(=O)(=O)CCN1C(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-((1-Methylpiperidin-4-yl)methyl)imidazo[1,5-a]pyridin-1-yl)acetamide](/img/structure/B11841816.png)

![Indeno[2,1-b]pyran, 2-(1-methylethyl)-4-phenyl-](/img/structure/B11841829.png)




![5-Benzo[1,3]dioxol-5-yl-2,3-dihydro-imidazo[2,1-a]isoquinoline](/img/structure/B11841854.png)


![tert-Butyl 2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B11841863.png)
![[2,2'-Biquinoxaline]-3,3'(4H,4'H)-dione](/img/structure/B11841882.png)
